N-(2-bromo-4,6-difluorophenyl)-N'-(3-methylphenyl)urea
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Overview
Description
N-(2-bromo-4,6-difluorophenyl)-N’-(3-methylphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of bromine, fluorine, and methyl groups in its structure suggests potential unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4,6-difluorophenyl)-N’-(3-methylphenyl)urea typically involves the reaction of 2-bromo-4,6-difluoroaniline with 3-methylphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4,6-difluorophenyl)-N’-(3-methylphenyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride, potassium carbonate, or other strong bases in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions might yield various substituted phenylureas, while oxidation and reduction reactions could produce different oxidized or reduced derivatives.
Scientific Research Applications
Medicinal Chemistry: As a potential pharmacophore for developing new drugs, particularly those targeting specific enzymes or receptors.
Agriculture: As a potential herbicide or pesticide due to its unique chemical properties.
Materials Science: As a building block for synthesizing advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-bromo-4,6-difluorophenyl)-N’-(3-methylphenyl)urea would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms could enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-4,6-difluorophenyl)-N’-(3-methylphenyl)urea
- N-(2-bromo-4,6-difluorophenyl)-N’-(4-methylphenyl)urea
- N-(2-bromo-4,6-difluorophenyl)-N’-(3-ethylphenyl)urea
Uniqueness
N-(2-bromo-4,6-difluorophenyl)-N’-(3-methylphenyl)urea is unique due to the specific combination of bromine, fluorine, and methyl groups in its structure. This combination can impart distinct chemical properties, such as enhanced reactivity or specific binding interactions, making it valuable for various applications.
Properties
IUPAC Name |
1-(2-bromo-4,6-difluorophenyl)-3-(3-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrF2N2O/c1-8-3-2-4-10(5-8)18-14(20)19-13-11(15)6-9(16)7-12(13)17/h2-7H,1H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPAVOYQHMPYKEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=C(C=C(C=C2Br)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrF2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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